molecular formula C7H14N2 B13643645 6-Azaspiro[3.4]octan-8-amine

6-Azaspiro[3.4]octan-8-amine

Cat. No.: B13643645
M. Wt: 126.20 g/mol
InChI Key: QDGNJINXGBPBDN-UHFFFAOYSA-N
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Description

6-Azaspiro[34]octan-8-amine is a spirocyclic amine compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

6-azaspiro[3.4]octan-8-amine

InChI

InChI=1S/C7H14N2/c8-6-4-9-5-7(6)2-1-3-7/h6,9H,1-5,8H2

InChI Key

QDGNJINXGBPBDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-8-amine can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic amines.

Scientific Research Applications

6-Azaspiro[3.4]octan-8-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can influence biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[3.4]octane
  • 6-Azaspiro[3.4]octan-8-ol
  • 6-Azaspiro[3.4]octan-8-ylmethanol

Uniqueness

6-Azaspiro[3.4]octan-8-amine is unique due to its amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitrogen atom in the spirocyclic framework enhances its potential for diverse applications in various fields .

Biological Activity

6-Azaspiro[3.4]octan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that incorporates a nitrogen atom within its framework, contributing to its chemical reactivity and biological interactions. Its molecular formula is C7H13NC_7H_{13}N with a molecular weight of approximately 113.19 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor activity, particularly through the inhibition of the epidermal growth factor receptor (EGFR). For instance, 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine has been shown to suppress cell proliferation and induce apoptosis in cancer cell lines by interfering with EGFR signaling pathways.

Table 1: Biological Activity of this compound Derivatives

Compound NameBiological ActivityMechanism of Action
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amineEGFR InhibitionSuppression of cell proliferation
6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochlorideAntimicrobial, AntiviralModulation of key signaling pathways

Antimicrobial Properties

The compound also exhibits antimicrobial and antiviral properties, making it a candidate for further investigation in treating infectious diseases. Studies have shown that it can interact with biological targets, potentially modulating key signaling pathways involved in cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes within the cell. This interaction can lead to alterations in cellular signaling pathways, affecting processes such as:

  • Cell Proliferation : Inhibition of growth signals through EGFR modulation.
  • Apoptosis Induction : Triggering programmed cell death in cancerous cells.
  • Antimicrobial Action : Disruption of bacterial cell function through interaction with microbial targets.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antitumor Study : A study demonstrated that 6-Benzyl-2-oxa derivative showed significant inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent.
  • Antimicrobial Evaluation : Another investigation revealed that the dihydrochloride form exhibited activity against ESKAPE pathogens, suggesting its utility in treating resistant bacterial infections .

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